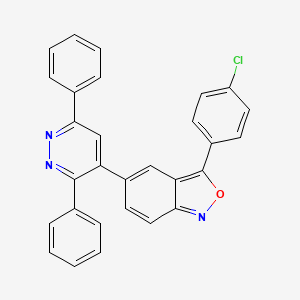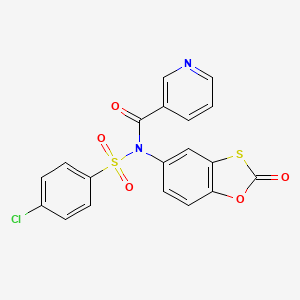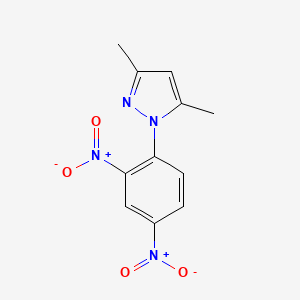
3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorophenyl group, a diphenylpyridazinyl group, and a benzoxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the benzoxazole core.
Formation of the Diphenylpyridazinyl Group: This can be synthesized separately and then coupled to the benzoxazole core through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions may target the nitrogen-containing pyridazinyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or photonic materials.
Biology
Biological Probes: Used in the study of biological pathways and interactions.
Drug Development: Potential as a lead compound in the development of pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Polymer Science:
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
2,1-Benzoxazole: The core structure without the chlorophenyl and diphenylpyridazinyl groups.
4-Chlorophenylbenzoxazole: A simpler compound with only the chlorophenyl group attached to the benzoxazole core.
Diphenylpyridazinylbenzoxazole: A compound with the diphenylpyridazinyl group but lacking the chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole is unique due to the combination of its structural elements, which may confer specific chemical and biological properties not found in simpler analogs. This uniqueness can be leveraged in various scientific and industrial applications.
特性
分子式 |
C29H18ClN3O |
|---|---|
分子量 |
459.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-(3,6-diphenylpyridazin-4-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C29H18ClN3O/c30-23-14-11-21(12-15-23)29-25-17-22(13-16-26(25)33-34-29)24-18-27(19-7-3-1-4-8-19)31-32-28(24)20-9-5-2-6-10-20/h1-18H |
InChIキー |
CEHVUOJIAKPPHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568662.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11568664.png)
![Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11568679.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11568681.png)
![N-(2-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11568686.png)
![8-[(furan-2-ylmethyl)amino]-3,7-dimethyl-1-[3-(trimethylsilyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11568689.png)
![7-Fluoro-1-(4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568693.png)
![6-(4-Chlorophenyl)-2-(2,3-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11568694.png)
![2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11568695.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11568702.png)


![1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11568725.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568726.png)
